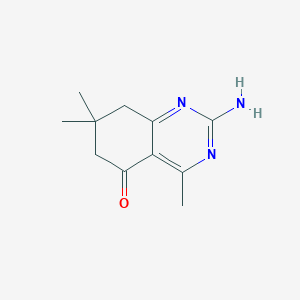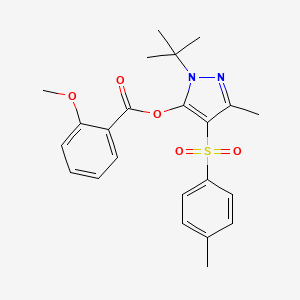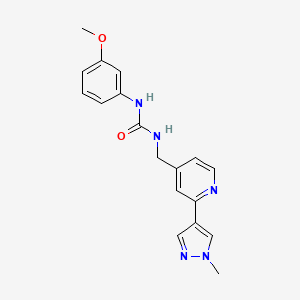
4-(3-ethoxypropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-ethoxypropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, commonly known as EPTT, is a heterocyclic compound that belongs to the class of triazoles. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. EPTT is a potent inhibitor of several enzymes and has been shown to exhibit promising biological activities in vitro and in vivo studies.
科学的研究の応用
Synthesis and Antimicrobial Activities
A study focused on synthesizing new 1,2,4-triazoles, including the target compound, to evaluate their antimicrobial activities. These compounds were synthesized from isonicotinic acid hydrazide, showcasing significant antimicrobial potential against various strains, demonstrating the importance of 1,2,4-triazole derivatives in developing new antimicrobials (Bayrak et al., 2009).
Corrosion Inhibition
Another application involves Schiff’s bases of pyridyl substituted triazoles, including similar structures, as effective corrosion inhibitors for mild steel in acidic conditions. These compounds exhibit high inhibition efficiency, underscoring their potential in protecting industrial materials from corrosion (Ansari et al., 2014).
Antioxidant and Bioactivity
Research also extends to the antioxidant and bioactivity potentials of triazole derivatives. One study synthesized a novel triazole derivative, analyzing its structural, spectral, antioxidant, and bioactivity properties through various methods, including molecular docking studies. This highlights the compound’s potential in pharmacological applications, particularly in antioxidant and antiviral activities (Alaşalvar et al., 2021).
Anti-inflammatory Activity
Triazole derivatives have also been studied for their anti-inflammatory activity. A series of pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and shown to possess significant anti-inflammatory properties, offering insights into the development of new anti-inflammatory agents (Toma et al., 2017).
特性
IUPAC Name |
4-(3-ethoxypropyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-2-17-9-3-8-16-11(14-15-12(16)18)10-4-6-13-7-5-10/h4-7H,2-3,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNHBILUSMRQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=NNC1=S)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-ethoxypropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2859754.png)


![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2859760.png)

![(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2859762.png)
![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2859763.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide](/img/structure/B2859766.png)

